2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C22H29BrClNO and its molecular weight is 438.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with structural similarities to "2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride". For instance, the synthesis and spectral characterization of multidrug-resistant tuberculosis (MDR-TB) related substances have been detailed, where related substances were detected at trace levels in specific drug substances and characterized using NMR, FT-IR, and HRMS techniques (Jayachandra et al., 2018). This research demonstrates the complex nature of synthesizing and identifying impurities in pharmaceutical compounds, which can be analogous to the synthesis challenges of the specified compound.
Material Science Applications
Compounds with structural similarities have been investigated for their potential in material science, particularly in polymer chemistry. For example, novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, exploring their utility in creating materials with specific properties (Hussain et al., 2019). These studies highlight the versatility of piperidine derivatives in synthesizing new materials with tailored properties.
Medicinal Chemistry and Pharmacology
Piperidine derivatives, including those structurally related to the compound , have been explored for their medicinal properties. Research on novel copolymers of styrene and ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates has contributed to understanding the potential therapeutic applications of these compounds (Kharas et al., 2016). Such studies lay the groundwork for future research into the pharmacological applications of piperidine derivatives, including their potential as therapeutic agents.
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the formation of a sigma-bond with the target, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted product .
Biochemical Analysis
Molecular Mechanism
At the molecular level, 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride exerts its effects through various mechanisms. It involves free radical bromination, nucleophilic substitution, and oxidation reactions . The compound’s ability to bind to specific receptors and inhibit or activate enzymes plays a crucial role in its biochemical activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas. These interactions are vital for its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
2-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO.ClH/c1-22(2,17-8-4-3-5-9-17)18-11-12-21(20(23)16-18)25-15-13-19-10-6-7-14-24-19;/h3-5,8-9,11-12,16,19,24H,6-7,10,13-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJPMSMSWPQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCCN3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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